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molecular formula C11H14O2S B8420300 4-(Allyloxy)-2-methoxy-1-(methylsulfanyl)benzene

4-(Allyloxy)-2-methoxy-1-(methylsulfanyl)benzene

Cat. No. B8420300
M. Wt: 210.29 g/mol
InChI Key: CQWMTBQQFDLNPR-UHFFFAOYSA-N
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Patent
US07141586B2

Procedure details

Sodium borohydride (18.92 g, 0.5 mol) was added portionwise to a solution of 4-(allyloxy)-2-methoxy-1-(methylsulfanyl)benzene (26.0 g, 0.124 mol), and tetrakis(triphenylphosphine)palladium (0) (7.14 g, 6.18 mol) in THF (600 ml) at 5° C. The resultant solution was allowed to warm to RT and then heated to 45° C. for 14 h whilst protected under an atmosphere of nitrogen. After cooling in an ice-bath, the reaction mixture was acidified to pH5 with HCl (2M, 200 ml). Water (200 ml) and EtOAc (300 ml) were added, and the aqueous phase separated and extracted with EtOAc (2×200 ml). The combined organics were dried over MgSO4 and concentrated to a black solid (40 g) which was purified by flash column chromatography on silica gel eluting with EtOAc:pentane (1:9 to 3:7) to afford the title compound as a white solid (11.85 g, 0.07 mol).
Quantity
18.92 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
7.14 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C([O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[C:9]([O:15][CH3:16])[CH:8]=1)C=C.Cl.O>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O>[CH3:16][O:15][C:9]1[CH:8]=[C:7]([OH:6])[CH:12]=[CH:11][C:10]=1[S:13][CH3:14] |f:0.1,^1:27,29,48,67|

Inputs

Step One
Name
Quantity
18.92 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
26 g
Type
reactant
Smiles
C(C=C)OC1=CC(=C(C=C1)SC)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7.14 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 45° C. for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice-bath
CUSTOM
Type
CUSTOM
Details
the aqueous phase separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a black solid (40 g) which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel eluting with EtOAc:pentane (1:9 to 3:7)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1SC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.07 mol
AMOUNT: MASS 11.85 g
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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